molecular formula C10H7BrN2O B8703063 2-(3-Bromobenzoyl)-1H-imidazole CAS No. 554440-05-0

2-(3-Bromobenzoyl)-1H-imidazole

Numéro de catalogue: B8703063
Numéro CAS: 554440-05-0
Poids moléculaire: 251.08 g/mol
Clé InChI: PABCZDAEVWYYJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Bromobenzoyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-(3-Bromobenzoyl)-1H-imidazole

The synthesis of this compound typically involves the reaction of imidazole with 3-bromobenzoyl chloride. This reaction can be facilitated under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The resulting compound can be purified through recrystallization or chromatography.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

  • Antimicrobial Activity : Compounds containing imidazole moieties have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity against strains like Candida albicans, showing promising results .
  • Antitubercular Activity : Research indicates that imidazole derivatives can exhibit activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Brahmbhatt et al., various imidazole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds similar to this compound displayed significant inhibition against multiple bacterial strains, with zone of inhibition measurements recorded as follows:

CompoundE. coli (mm)P. aeruginosa (mm)B. subtilis (mm)
This compound202219
Reference (Streptomycin)283231

This data underscores the potential of imidazole derivatives in developing new antimicrobial agents .

Case Study 2: Antitubercular Activity

Amini et al. investigated the antitubercular properties of several imidazole derivatives, including those structurally related to this compound. The study reported varying levels of inhibition against Mycobacterium tuberculosis, highlighting that modifications in the imidazole structure can significantly impact biological activity.

CompoundInhibition %
This compound43
Rifampicin (control)>98

These findings suggest that further optimization of the compound could lead to enhanced efficacy against tuberculosis .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antitubercular activities. Its structural characteristics allow it to interact with various biological targets, making it a versatile scaffold in drug design.

  • Analgesic and Anti-inflammatory Properties : Recent studies have indicated that imidazole derivatives can exhibit analgesic and anti-inflammatory effects, suggesting potential applications in pain management therapies .
  • Cancer Research : The compound's ability to inhibit specific pathways involved in cancer progression is an area of active investigation, with preliminary results showing promise in preclinical models .

Propriétés

Numéro CAS

554440-05-0

Formule moléculaire

C10H7BrN2O

Poids moléculaire

251.08 g/mol

Nom IUPAC

(3-bromophenyl)-(1H-imidazol-2-yl)methanone

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9(14)10-12-4-5-13-10/h1-6H,(H,12,13)

Clé InChI

PABCZDAEVWYYJW-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CN2

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of imidazole (2.66 g, 39.1 mmol) and triethylamine (Et3N) 8.03 g, 79.4 mmol) in pyridine at 0° C. is treated with 3-bromobenzoyl chloride (17.5 g, 79.9 mmol), stirred for 5 min, allowed to warm to room temperature for 45 min, treated with an aqueous sodium hydroxide solution (7.5 N, 20 mL, 150 mmol), heated at reflux temperature for 2 h, cooled to room temperature, diluted with water, further cooled with an ice bath for 1 h and filtered. The filtercake is washed with water and dried under vacuum at 50° C. overnight to afford the title compound as a light tan solid, 4.89 g (50% yield), identified by NMR and mass spectral analyses. 1H NMR (500 MHz, CDCl3) δ 10.58 (br s, 1H), 8.73 (t, J=1.8 Hz, 1H), 8.61 (dt, J=7.8, 1.2 Hz, 1H), 7.75-7.72 (m, 1H), 7.42-7.38 (m, 2H), 7.32 (s, 1H); ESI MS m/z 250 [C10H7BrN2O+H]+.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.